molecular formula C6H13NO5 B7953563 (2-Ethoxyethyl)amine oxalate

(2-Ethoxyethyl)amine oxalate

Cat. No.: B7953563
M. Wt: 179.17 g/mol
InChI Key: NVXIDZFHVWMLIB-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)amine oxalate: is an organic compound that is commonly used in various chemical and industrial applications. It is a derivative of 2-ethoxyethylamine, which is known for its use as a solvent and intermediate in organic synthesis. The compound is characterized by its ability to form stable salts with oxalic acid, making it useful in various chemical reactions and processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Ethoxyethyl)amine oxalate can be synthesized through the reaction of 2-ethoxyethylamine with oxalic acid. The reaction typically involves mixing equimolar amounts of 2-ethoxyethylamine and oxalic acid in a suitable solvent, such as ethanol or water. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a crystalline solid .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then isolated through filtration and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxyethyl)amine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted ethoxy derivatives.

Mechanism of Action

The mechanism by which (2-ethoxyethyl)amine oxalate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxy group allows for specific binding interactions, while the amine group can participate in hydrogen bonding and other electrostatic interactions. These interactions facilitate the compound’s role in catalysis, stabilization, and modification of biological molecules .

Properties

IUPAC Name

2-ethoxyethanamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.C2H2O4/c1-2-6-4-3-5;3-1(4)2(5)6/h2-5H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXIDZFHVWMLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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